molecular formula C28H26N4O3 B2836654 N-[2-(1H-indol-3-yl)ethyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide CAS No. 901264-52-6

N-[2-(1H-indol-3-yl)ethyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide

Cat. No.: B2836654
CAS No.: 901264-52-6
M. Wt: 466.541
InChI Key: VONUSLUFCVTDRB-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-trien-10-yl}benzamide is a complex organic compound that features a unique structure combining an indole moiety, a benzamide group, and a benzoxadiazocin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Benzoxadiazocin Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as ortho-nitroaniline and a suitable diketone.

    Coupling Reactions: The indole and benzoxadiazocin intermediates are then coupled using a suitable linker, often through amide bond formation using reagents like carbodiimides.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The benzoxadiazocin ring can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Dihydrobenzoxadiazocin derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide: shares similarities with other indole-based compounds and benzoxadiazocin derivatives.

Uniqueness

    Structural Uniqueness: The combination of an indole moiety with a benzoxadiazocin ring system is relatively rare, providing unique chemical and biological properties.

    Functional Uniqueness: Its potential to interact with multiple biological targets makes it a versatile compound for research.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3/c1-28-16-24(22-10-3-5-12-25(22)35-28)31-27(34)32(28)20-8-6-7-18(15-20)26(33)29-14-13-19-17-30-23-11-4-2-9-21(19)23/h2-12,15,17,24,30H,13-14,16H2,1H3,(H,29,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONUSLUFCVTDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)NCCC5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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